An In-depth Technical Guide to PC Methyltetrazine-PEG4-NHS Carbonate Ester: A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to PC Methyltetrazine-PEG4-NHS Carbonate Ester: A Trifunctional Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of PC Methyltetrazine-PEG4-NHS carbonate ester, a sophisticated heterobifunctional linker engineered for precision in drug development, proteomics, and advanced cell biology. We will deconstruct its molecular architecture, explore its reaction mechanisms, and provide field-proven protocols to empower researchers in leveraging its unique capabilities for controlled bioconjugation and payload release.
Core Concept: A Molecule of Modular Design
PC Methyltetrazine-PEG4-NHS carbonate ester is not a monolithic entity but a carefully orchestrated assembly of three distinct functional modules connected by a flexible spacer. This design enables a powerful, sequential workflow: first, stable conjugation to a biomolecule; second, bioorthogonal ligation to a payload or imaging agent; and third, on-demand release of that payload triggered by light.
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Amine-Reactive Handle: An N-Hydroxysuccinimide (NHS) carbonate ester for covalent attachment to primary amines on proteins and other biomolecules.
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Bioorthogonal Click Handle: A Methyltetrazine moiety that participates in exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions.
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Photo-Cleavable (PC) Linker: A light-sensitive group that allows for the precise cleavage and release of conjugated molecules upon UV irradiation.[1]
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PEG4 Spacer: A hydrophilic tetraethylene glycol chain that enhances aqueous solubility, minimizes steric hindrance, and improves the overall stability of the conjugate.[1][2][3]
Technical Specifications
| Property | Value | Source(s) |
| Chemical Formula | C₃₅H₄₃N₇O₁₄ | [1][4] |
| Molecular Weight | ~785.76 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Purity | Typically >95% | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF); PEG4 spacer enhances aqueous solubility of conjugates | [2][5] |
Deconstructing the Functional Moieties
A deep understanding of each component is critical to harnessing the linker's full potential. The interplay between these parts dictates experimental design and ensures successful outcomes.
The NHS Carbonate Ester: The Amine Anchor
The N-Hydroxysuccinimide (NHS) ester is a cornerstone of bioconjugation, valued for its ability to efficiently and selectively react with primary amines (-NH₂) under physiological conditions.[6][7] These amines are readily available on the N-terminus of proteins and the side chain of lysine residues.[8]
Mechanism of Action: Nucleophilic Acyl Substitution The reaction proceeds via a nucleophilic attack from the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases the N-hydroxysuccinimide byproduct.[9]
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Causality Behind pH Choice: The reaction is highly pH-dependent.[5] The optimal pH range is 7.2 to 8.5.[7] Below pH 7, the primary amines are largely protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction. Above pH 9, the competing hydrolysis of the NHS ester accelerates dramatically, reducing the half-life from hours to minutes and significantly lowering conjugation efficiency.[6][7] For most applications, a pH of 8.3 offers the best compromise between amine reactivity and ester stability.[5]
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Expert Insight: While structurally similar to a standard NHS ester, the NHS carbonate ester linkage may exhibit different hydrolysis kinetics. It is always advisable to use freshly prepared stock solutions of the reagent in an anhydrous solvent like DMSO or DMF to prevent premature degradation.[5][10]
Methyltetrazine: The Bioorthogonal Engine
The methyltetrazine moiety is the "click" component, enabling bioorthogonal ligation. It reacts with a trans-cyclooctene (TCO) partner through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[11][12]
Key Advantages of the Tetrazine-TCO Reaction:
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Unprecedented Speed: With reaction rate constants exceeding 800 M⁻¹s⁻¹, this is the fastest bioorthogonal reaction currently available, enabling efficient ligation even at low, micromolar concentrations.[11][12]
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Biocompatibility: The reaction is catalyst-free, proceeding cleanly in complex biological media and even in living cells without interfering with native biochemical processes or causing the cytotoxicity associated with copper-catalyzed click reactions.[2][11]
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Chemoselectivity: The tetrazine and TCO groups are exquisitely selective for each other, ignoring the vast array of other functional groups present in a biological system, ensuring precise and predictable conjugation.[2]
The Photo-Cleavable Linker: The Release Trigger
This linker incorporates a photo-labile group, often a nitrobenzyl derivative, which is stable under normal laboratory and physiological conditions but breaks apart upon exposure to a specific wavelength of UV light (typically ~365 nm).[1] This feature provides spatiotemporal control over the release of a conjugated payload, a critical function in applications like targeted drug delivery and caged enzyme activation.[1][13]
Mechanism of Release: Upon absorbing a photon, the linker undergoes an intramolecular rearrangement, leading to the cleavage of a specific bond and the release of the conjugated molecule. This process is rapid and results in inert byproducts.[13]
The PEG4 Spacer: The Solubility and Accessibility Enhancer
The tetraethylene glycol (PEG4) chain is more than just a spacer; it is a critical performance enhancer.
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Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the water solubility of the entire conjugate, preventing aggregation, which can be a major issue when labeling large proteins.[2][14]
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Reduced Steric Hindrance: The flexible, 15-atom chain physically separates the conjugated biomolecule from the methyltetrazine group, improving the accessibility of the tetrazine for reaction with its bulky TCO partner.[3][14]
A Unified Workflow: From Conjugation to Cleavage
The modular design of PC Methyltetrazine-PEG4-NHS carbonate ester enables a powerful, multi-stage experimental workflow.
Caption: A three-stage experimental workflow using the trifunctional linker.
Field-Proven Experimental Protocols
The following protocols are designed as a robust starting point. As a Senior Application Scientist, I stress that optimization, particularly of the molar excess of the labeling reagent, is crucial for achieving the desired Degree of Labeling (DOL) for your specific biomolecule.[8]
Protocol 1: Labeling a Protein/Antibody with PC Methyltetrazine-PEG4-NHS Ester
This protocol details the covalent attachment of the linker to primary amines on a target protein.
1. Protein Preparation (Self-Validation Step):
- Dialyze the protein (1-10 mg/mL) against an amine-free buffer, such as 100 mM sodium phosphate with 150 mM NaCl, pH 7.5.[10]
- Expert Insight: This step is critical. Buffers containing primary amines, like Tris, will compete with the protein for the NHS ester, drastically reducing labeling efficiency and must be avoided.[5][15]
2. Reagent Preparation:
- Allow the vial of PC Methyltetrazine-PEG4-NHS carbonate ester to warm to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.[10]
3. Labeling Reaction:
- While gently vortexing, add a 10- to 20-fold molar excess of the dissolved reagent to the protein solution.[10] The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[10]
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
4. Purification (Critical for Downstream Steps):
- Remove unreacted linker and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS, pH 7.4.[8][10] The labeled protein will elute in the void volume.[10]
5. Characterization (Quantification of Success):
- Determine the Degree of Labeling (DOL) by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the protein) and ~520-535 nm (for the methyltetrazine).[10] The molar extinction coefficient for methyltetrazine is approximately 430-500 M⁻¹cm⁻¹.[10]
Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule
This protocol describes the "clicking" of a TCO-functionalized payload onto the tetrazine-labeled protein.
Caption: Experimental workflow for the TCO ligation step.
1. Reagent Preparation:
- Dissolve the TCO-modified molecule (e.g., TCO-fluorophore) in DMSO to a stock concentration of 1-10 mM.
- Your tetrazine-labeled protein should be in a suitable reaction buffer (e.g., PBS, pH 7.4) from Protocol 1.
2. Ligation Reaction:
- Add a 1.5- to 5-fold molar excess of the TCO-payload to the solution of tetrazine-labeled protein.[16]
- Expert Insight: The reaction is typically complete within 30-60 minutes at room temperature.[17] The speed of the iEDDA reaction means long incubation times are usually unnecessary.
3. Purification and Analysis:
- Purify the final conjugate to remove any unreacted TCO-payload using size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the size of the payload.
- Analyze the final product by SDS-PAGE (expecting a band shift) and/or mass spectrometry to confirm successful conjugation.
Conclusion: A Versatile Tool for Precision Science
PC Methyltetrazine-PEG4-NHS carbonate ester represents a significant advancement in bioconjugation technology. Its trifunctional nature provides researchers with an unprecedented level of control, enabling the stable attachment, specific ligation, and triggered release of molecular payloads. By understanding the distinct chemistry of each functional moiety—the amine-reactive NHS ester, the bioorthogonal methyltetrazine, and the photo-cleavable linker—scientists in drug development and fundamental research can design more sophisticated, effective, and controllable biological tools.
References
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem. (n.d.).
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).
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- PC Methyltetrazine-PEG4-NHS carbonate ester - CymitQuimica. (n.d.).
- TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. (n.d.).
- TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - ACS Publications. (2018).
- PHOSPHATIDYLCHOLINE: A REVOLUTION IN DRUG DELIVERY TECHNOLOGY. (2010).
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- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing). (n.d.).
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- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.).
- CAS 2055736-28-0 PC Methyltetrazine-PEG4-NHS carbonate ester - BOC Sciences. (n.d.).
- PC Methyltetrazine-PEG4-NHS carbonate ester - Benchchem. (n.d.).
- Application Notes and Protocols for Biotin-PEG4-Methyltetrazine Labeling - Benchchem. (n.d.).
- Methyltetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation. (n.d.).
- PC Methyltetrazine-PEG4-NHS carbonate ester | PROTAC Linker | AmBeed-信号通路专用抑制剂. (n.d.).
- Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium. (2016).
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